3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4N. It is a halogenated pyridine derivative and a fluorinated building block. This compound is used in various chemical syntheses and has significant applications in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . Another method involves contacting 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at high temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination reactions using specialized equipment to handle the reactive and hazardous reagents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
- Nucleophiles such as amines and thiols for substitution reactions.
- Oxidizing agents like potassium permanganate for oxidation reactions.
- Reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and fluorinated groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological activities and chemical reactivity, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Uniqueness
3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine is unique due to its specific arrangement of halogen and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it particularly useful in the synthesis of specialized fluorinated compounds and in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C6H2ClF4N |
---|---|
Molecular Weight |
199.53 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H |
InChI Key |
MOJYFIDFLXDRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)F |
Origin of Product |
United States |
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